molecular formula C13H12F3N5O4 B6504216 ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate CAS No. 1396676-27-9

ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate

Cat. No.: B6504216
CAS No.: 1396676-27-9
M. Wt: 359.26 g/mol
InChI Key: IODKUMNBCSQHDH-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate is a useful research compound. Its molecular formula is C13H12F3N5O4 and its molecular weight is 359.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.08413837 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.

The compound can be synthesized through a multi-step process involving the reaction of specific precursors to form the tetrazole ring and subsequent modifications to introduce the ethyl acetate moiety. The general structure can be represented as follows:

\text{Ethyl 2 2 4 trifluoromethoxy phenyl 2H 1 2 3 4 tetrazol 5 yl}formamido)acetate}

Chemical Formula and Molecular Weight

  • Molecular Formula: C_{14}H_{14}F_{3}N_{5}O_{2}
  • Molecular Weight: 357.28 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Antimicrobial Activity:
    • Several studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
  • Antitumor Activity:
    • Research has demonstrated that certain tetrazole derivatives can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells. This compound's structural features may contribute to its potential as an antitumor agent .
  • Anti-inflammatory Effects:
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests a possible therapeutic role for this compound in conditions characterized by inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains ,
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Study: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives revealed that those with trifluoromethoxy substituents demonstrated enhanced antimicrobial activity compared to their non-substituted counterparts. This compound was noted for its potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into a therapeutic agent .

Case Study: Antitumor Properties

In another research investigation focusing on the antitumor effects of tetrazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to control groups .

Properties

IUPAC Name

ethyl 2-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O4/c1-2-24-10(22)7-17-12(23)11-18-20-21(19-11)8-3-5-9(6-4-8)25-13(14,15)16/h3-6H,2,7H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODKUMNBCSQHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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